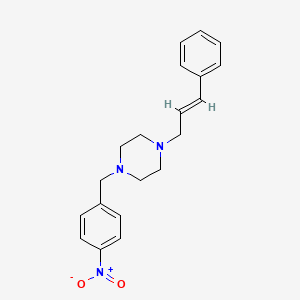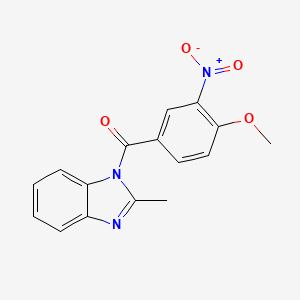
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, also known as CPOC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is not fully understood. However, it has been suggested that 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate may also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has also been shown to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate for lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate. One area of interest is the development of more efficient synthesis methods for 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its derivatives. Another area of research is the investigation of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate as a potential therapeutic agent for the treatment of neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate and its potential applications in drug development.
Synthesemethoden
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate can be synthesized using a variety of methods, including the reaction of 6-chloro-2-hydroxy-4-phenylchromen-7-one with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified using column chromatography to obtain a pure form of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fungal activities. In addition, 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c20-15-8-14-13(11-4-2-1-3-5-11)9-18(21)23-16(14)10-17(15)24-19(22)12-6-7-12/h1-5,8-10,12H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXXAILVOMKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylphenoxy)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5733294.png)

![{2-[(4-bromobenzyl)oxy]phenyl}methanol](/img/structure/B5733314.png)
![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)
![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)
![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)
![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)

![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)
![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)